molecular formula C14H15N3O B1517080 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide CAS No. 1019398-78-7

4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

Cat. No.: B1517080
CAS No.: 1019398-78-7
M. Wt: 241.29 g/mol
InChI Key: LUWOSCKSPUBQSZ-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.29 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been known to inhibit the activity of tyrosine kinases , which play a crucial role in signal transduction pathways and control cellular activities such as cell growth, differentiation, and metabolism.

Mode of Action

It’s known that similar compounds bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.

Result of Action

The inhibition of tyrosine kinases by similar compounds can lead to changes in cellular processes, potentially affecting cell growth, differentiation, and metabolism .

Properties

IUPAC Name

4-amino-3-methyl-N-(4-methylpyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-9-5-6-16-13(7-9)17-14(18)11-3-4-12(15)10(2)8-11/h3-8H,15H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWOSCKSPUBQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.